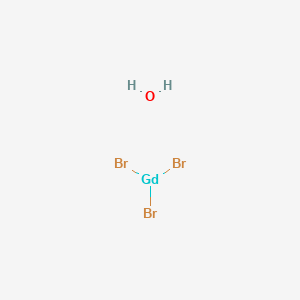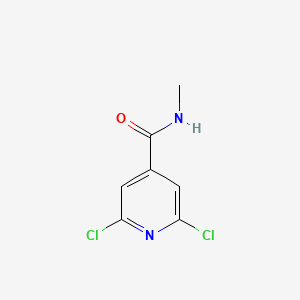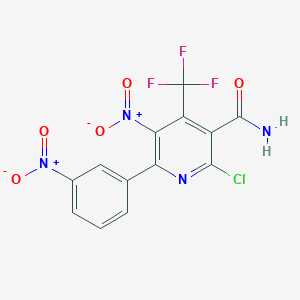
Gadolinium(III) bromide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium(III) bromide hydrate is a chemical compound composed of gadolinium, bromine, and water molecules. It is represented by the formula GdBr₃·xH₂O, where x indicates the number of water molecules associated with each formula unit. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. This compound is primarily used in various scientific and industrial applications due to its unique properties.
Mecanismo De Acción
Target of Action
Gadolinium(III) bromide hydrate, also known as Tribromogadolinium hydrate, is a crystalline compound of gadolinium atoms and three bromine atoms It’s known that gadolinium compounds are often used as contrast agents in magnetic resonance imaging (mri) due to their paramagnetic properties .
Mode of Action
Gadolinium compounds, in general, are known to enhance the contrast in mri by altering the magnetic properties of water molecules in the body .
Biochemical Pathways
It’s worth noting that gadolinium compounds are known to interact with biological systems primarily through their paramagnetic properties .
Pharmacokinetics
It’s known that the toxicity of gadolinium compounds can be reduced to a safe level by chelating gd (iii), which also maintains the paramagnetic properties, increasing the sensitivity and specificity of mri diagnostic .
Result of Action
It’s known that gadolinium compounds can enhance the contrast in mri scans, providing clearer images of body tissues .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is hygroscopic, meaning it readily absorbs moisture from the environment . Therefore, the storage and handling conditions can significantly impact its stability and effectiveness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gadolinium(III) bromide hydrate can be synthesized by dissolving gadolinium(III) oxide (Gd₂O₃) or gadolinium carbonate (Gd₂(CO₃)₃) in hydrobromic acid (HBr). The reaction typically occurs under controlled conditions to ensure complete dissolution and formation of the hydrate. The general reaction is as follows:
[ \text{Gd}_2\text{O}_3 + 6\text{HBr} \rightarrow 2\text{GdBr}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar reactions but on a larger scale. The process requires precise control of temperature, concentration, and reaction time to obtain a high-purity product. The anhydrous form of gadolinium(III) bromide can be obtained by heating the hydrate with ammonium bromide (NH₄Br) to remove water molecules .
Análisis De Reacciones Químicas
Types of Reactions: Gadolinium(III) bromide hydrate undergoes various chemical reactions, including:
Oxidation: Gadolinium in the +3 oxidation state is relatively stable and does not easily undergo further oxidation.
Reduction: Reduction reactions are less common due to the stability of the +3 oxidation state.
Substitution: Gadolinium(III) bromide can participate in substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Rarely used due to the stability of Gd(III).
Reducing Agents: Not commonly employed.
Substituting Agents: Various halides or complexing agents can be used to replace bromide ions.
Major Products:
Substitution Products: Formation of gadolinium complexes with different anions or ligands.
Aplicaciones Científicas De Investigación
Gadolinium(III) bromide hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other gadolinium compounds and as a catalyst in certain reactions.
Biology: Employed in studies involving gadolinium-based contrast agents for magnetic resonance imaging (MRI).
Medicine: Integral in the development of MRI contrast agents due to its paramagnetic properties.
Industry: Utilized in gamma-ray spectroscopy, nuclear, and high-energy physics research
Comparación Con Compuestos Similares
- Gadolinium(III) chloride (GdCl₃)
- Gadolinium(III) fluoride (GdF₃)
- Gadolinium(III) iodide (GdI₃)
Comparison: Gadolinium(III) bromide hydrate is unique due to its specific reactivity and solubility in water compared to other gadolinium halides. For instance, gadolinium(III) chloride is more commonly used in aqueous solutions, while gadolinium(III) fluoride is less soluble and used in solid-state applications. Gadolinium(III) iodide, on the other hand, has different reactivity patterns due to the larger size of the iodide ion .
Propiedades
IUPAC Name |
tribromogadolinium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Gd.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHUBKIJZYSANI-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Gd](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3GdH2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30010-20-9 |
Source


|
| Record name | Gadolinium(III) bromide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2,6-dichloroisonicotinoyl)oxy]-2-furamide](/img/structure/B3041380.png)
![N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B3041384.png)
![O4-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbohydroximamide](/img/structure/B3041385.png)
![3-(2-chloro-6-fluorophenyl)-N'-({[(2,6-dichloropyridin-4-yl)amino]carbonyl}oxy)-5-methylisoxazole-4-carboximidamide](/img/structure/B3041386.png)

![Methyl 3-(2,6-dichlorophenyl)-5-[({[(2,6-dichloro-4-pyridyl)carbonyl]oxy}amino)carbonyl]isoxazole-4-carboxylate](/img/structure/B3041390.png)

![3-(2-Chloro-6-fluorophenyl)-4-[4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]-5-methylisoxazole](/img/structure/B3041393.png)


![3-[(Diethoxyphosphorothioyl)oxy]-5-[2-(trifluoromethyl)anilino]isothiazole-4-carbonitrile](/img/structure/B3041396.png)
![N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3,5-di(trifluoromethyl)benzene-1-sulphonamide](/img/structure/B3041397.png)
![tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate](/img/structure/B3041398.png)
![3-(4-chlorophenyl)-6-methyl-3H-[1,2,3,4]tetraazolo[1,5-a]pyridin-4-ium tetrafluoroborate](/img/structure/B3041399.png)
